molecular formula C9H6F3NO5S B181819 {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid CAS No. 957372-02-0

{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Cat. No.: B181819
CAS No.: 957372-02-0
M. Wt: 297.21 g/mol
InChI Key: YRJUVGJXBGUUER-UHFFFAOYSA-N
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Description

Fundamental Molecular Characteristics

The compound exhibits a distinctive molecular architecture featuring multiple functional groups that contribute to its overall chemical behavior. The systematic IUPAC nomenclature identifies this structure as {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid, where the phenyl ring bears both nitro and trifluoromethyl substituents in specific positional arrangements. The molecular structure can be represented by the SMILES notation: O=C(O)CS(C1=CC=C(C(F)(F)F)C=C1N+=O)=O, which illustrates the connectivity between the aromatic system and the carboxylic acid functionality through the sulfinyl linker.

The InChI key YRJUVGJXBGUUER-UHFFFAOYSA-N provides a standardized representation for database searches and computational applications. The presence of the sulfinyl group (S=O) creates a chiral center, potentially leading to stereoisomeric forms that could exhibit different biological and chemical properties. The electron-withdrawing nature of both the nitro group (-NO₂) and trifluoromethyl group (-CF₃) significantly influences the electronic distribution within the aromatic ring, affecting both the acidity of the carboxylic acid group and the overall reactivity of the compound.

Physicochemical Property Profile

Computational predictions and experimental measurements reveal important physicochemical characteristics that govern the compound's behavior in various environments. The predicted boiling point ranges from 413.65°C to 471.1°C, indicating substantial thermal stability. Density measurements suggest values between 1.69 and 1.73 g/cm³, reflecting the presence of heavy atoms including sulfur and fluorine. The melting point is estimated at 172.26°C, which indicates a crystalline solid state under ambient conditions.

The predicted pKa value of 2.51±0.10 demonstrates the strong acidic character of the carboxylic acid group, enhanced by the electron-withdrawing effects of the nitro and trifluoromethyl substituents. Water solubility data shows considerable variation depending on the prediction method, with values ranging from 395.19 mg/L to 31,870 mg/L, suggesting moderate to high aqueous solubility. The flash point of 246.84°C indicates relatively low volatility and enhanced safety handling characteristics.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5S/c10-9(11,12)5-1-2-7(6(3-5)13(16)17)19(18)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJUVGJXBGUUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361703
Record name {[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFINYL}ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957372-02-0
Record name {[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFINYL}ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Trifluoromethyl-Substituted Benzene Derivatives

The foundational step in synthesizing the target compound involves introducing a nitro group at the ortho position relative to the trifluoromethyl group on a benzene ring. This is achieved via electrophilic aromatic nitration.

Procedure :

  • Substrate : 4-Trifluoromethylbenzene derivatives (e.g., 4-chloro-3-nitrobenzotrifluoride).

  • Nitrating Agent : Mixed acid (concentrated HNO₃ and H₂SO₄, 1:2 v/v).

  • Conditions :

    • Temperature: 30–40°C to prevent over-nitration.

    • Solvent: Dichloromethane or sulfuric acid.

  • Yield : 80–90% for 2-nitro-4-trifluoromethylbenzene intermediates.

Mechanistic Insight :
The trifluoromethyl group acts as a meta-directing substituent, but steric and electronic effects favor nitration at the ortho position under controlled conditions.

Hydrolysis and Acidification

The final step involves hydrolysis of nitrile or ester intermediates to the carboxylic acid:

  • Substrate : 2-Nitro-4-trifluoromethylbenzyl cyanide.

  • Conditions :

    • Acidic Hydrolysis : 6M HCl at reflux (100–110°C) for 6–8 hours.

    • Basic Hydrolysis : 40% NaOH at 80°C, followed by acidification with HCl to pH 2.

  • Yield : 90–95% for the carboxylic acid product.

Industrial-Scale Optimization

Catalytic Improvements

  • Copper Catalysts : Cu(I) or Cu(II) salts (e.g., CuI, CuCO₃) enhance substitution reactions, reducing side products.

  • Recycling Mother Liquor : Ammoniacal mother liquor from nitration steps can be reused after pH adjustment, reducing waste.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Nitration + Sulfoxidation High purity, scalableRequires strict temp control for sulfoxidation65–75%
Direct Sulfinyl Coupling Fewer stepsLow yields due to steric hindrance40–50%
Hydrolytic Pathways Compatible with industrial equipmentGenerates acidic waste85–90%

Recent Advances and Patents

  • EP0381010A2 : Describes ammonia-mediated substitution for nitro-trifluoromethyl anilines, adaptable for sulfinyl acetic acid precursors.

  • US4868333A : Hydrolysis of benzonitriles using concentrated HBr/HCl, applicable to carboxylic acid formation.

  • CN101805265B : Emphasizes cost-effective halobenzene starting materials and simplified purification .

Chemical Reactions Analysis

{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the lipophilicity of derivatives, making them suitable for biological applications .
  • Reactivity Studies : The compound undergoes various chemical reactions, including oxidation and reduction, enabling the exploration of new derivatives with potential applications in materials science.

Biological Activities

  • Antimicrobial Properties : Research indicates that {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing insights into its potential use in treating inflammatory diseases.

Pharmaceutical Development

  • Drug Design : The compound's ability to inhibit specific enzymes involved in disease processes has led to its investigation as a potential pharmaceutical agent. For instance, it has been studied for its role in inhibiting alpha-synuclein fibril formation, which is relevant in neurodegenerative diseases like Parkinson's disease .
  • Case Study : In a recent study, several derivatives of this compound were synthesized and evaluated for their inhibitory effects on alpha-synuclein aggregation. Two compounds demonstrated comparable efficacy to established inhibitors, suggesting promising therapeutic potential .

Mechanism of Action

The mechanism of action of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Data Table: Structural and Property Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Sulfur Oxidation State Key Substituents
{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic Acid - C₉H₆F₃NO₅S ~327 (estimated) +4 (Sulfinyl) -NO₂, -CF₃, -SO-
2-(2-Nitro-4-trifluoromethylphenyl)acetic Acid 1735-91-7 C₉H₆F₃NO₄ 263.17 N/A -NO₂, -CF₃
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic Acid 1545-75-1 C₁₄H₈F₃NO₄S 343.28 -2 (Sulfanyl) -NO₂, -CF₃, -S-
2-[(4-Fluorophenyl)thio]acetic Acid 332-51-4 C₈H₇FO₂S 186.2 -2 (Thioether) -F, -S-

Research Findings and Implications

Electron-Withdrawing Effects: The trifluoromethyl and nitro groups synergistically stabilize negative charges, enhancing the acidity of the acetic acid group in the target compound compared to non-fluorinated analogs .

Sulfinyl vs. Sulfanyl : The sulfinyl group improves solubility in polar solvents (e.g., water or DMSO) relative to sulfanyl analogs, which could facilitate formulation in pharmaceutical contexts .

Biological Activity

{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid is a sulfinyl compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential pharmaceutical applications, supported by research findings and case studies.

  • Molecular Formula : C9H7F3N2O6S
  • Molecular Weight : 328.22 g/mol
  • CAS Number : Not specified in the sources but can be referenced for identification in chemical databases.

Antimicrobial Activity

Research indicates that sulfinyl compounds, including this compound, exhibit notable antimicrobial properties. The presence of the nitro and trifluoromethyl groups enhances their lipophilicity and biological activity.

  • Mechanism of Action : The nitro group can undergo reduction to form reactive intermediates that interact with microbial cell components, potentially disrupting their function. The trifluoromethyl group is believed to increase membrane permeability, facilitating the entry of the compound into bacterial cells .
Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that sulfinyl derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

  • Case Study : In a model of induced inflammation, this compound demonstrated a reduction in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Inflammatory Marker Effect Reference
TNF-αDecreased levels
IL-6Reduced secretion

The biological activity of this compound can be attributed to its structural features:

  • Nitro Group : Participates in redox reactions, generating reactive nitrogen species that may exert antimicrobial effects.
  • Trifluoromethyl Group : Enhances lipophilicity, improving membrane penetration and bioavailability.
  • Sulfinyl Group : May interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways .

Research Findings

Recent studies have focused on the synthesis and evaluation of sulfinyl compounds for their biological activities. The following findings highlight the relevance of this compound:

  • A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against cancer cell lines, indicating potential applications in oncology .
  • Another investigation into the structure-activity relationship (SAR) revealed that modifications to the sulfinyl moiety could enhance both antimicrobial and anti-inflammatory activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a phenylacetic acid backbone. Key steps include:

Nitration : Introduction of the nitro group at the 2-position via mixed acid (HNO₃/H₂SO₄) nitration of a pre-functionalized phenyl ring .

Trifluoromethylation : Electrophilic substitution or coupling reactions (e.g., using CF₃Cu reagents) to introduce the trifluoromethyl group at the 4-position .

Sulfinylation : Reaction with sulfinylating agents (e.g., thiols followed by oxidation with mCPBA or H₂O₂) to form the sulfinyl moiety. Optimizing stoichiometry and temperature (e.g., 0–5°C for oxidation) minimizes side products .

  • Critical Parameters : Monitor reaction progress via TLC or HPLC to ensure intermediate purity (>95% by GC/HPLC) .

Q. How is the purity and structural identity of this compound confirmed?

  • Methodological Answer :

  • Purity Analysis :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1 mL/min, UV detection at 254 nm. Retention time and peak symmetry indicate purity .
  • Mass Spectrometry (MS) : ESI-MS in negative mode to confirm molecular ion [M-H]⁻ (expected m/z ~322) .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Key signals include the sulfinyl proton (δ ~2.8–3.2 ppm, doublet) and trifluoromethyl carbon (δ ~120 ppm, q, J = 280 Hz) .
  • IR Spectroscopy : Stretching vibrations for sulfinyl (S=O, ~1040 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .

Advanced Research Questions

Q. How can the sulfinylation step be optimized to improve yield and reduce byproducts?

  • Methodological Answer :

  • Reagent Selection : Use tert-butylthiol for controlled sulfinylation, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) at 0°C to avoid over-oxidation to sulfones .
  • Solvent Optimization : Dichloromethane (DCM) or THF improves reagent solubility and reaction homogeneity.
  • Kinetic Monitoring : In-situ FTIR or Raman spectroscopy tracks sulfinyl group formation and detects intermediates (e.g., sulfenic acid) .
  • Yield Improvement : Post-reaction quenching with Na₂S₂O₃ removes excess oxidant, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (typical yield: 60–75%) .

Q. What strategies resolve contradictions in NMR data for the sulfinyl group?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at −40°C to slow conformational exchange, resolving split peaks for sulfinyl protons .
  • COSY/NOESY : Correlate sulfinyl proton coupling with adjacent aromatic protons to confirm spatial proximity .
  • DFT Calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian09) to validate assignments .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C. Store at −20°C in amber vials to prevent photodegradation .
  • pH Stability :
  • Acidic Conditions (pH <3) : Rapid hydrolysis of the sulfinyl group to sulfonic acid.
  • Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours at 25°C. Use buffered solutions (e.g., phosphate buffer) for biological assays .

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